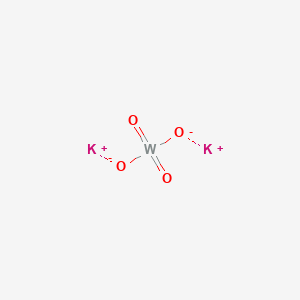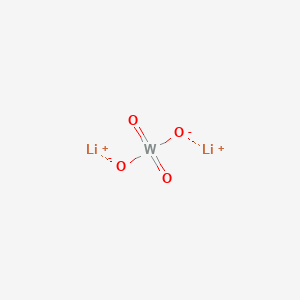
Calcium phosphate monohydrate
Übersicht
Beschreibung
Calcium phosphate monohydrate, chemically known as Ca(H₂PO₄)₂·H₂O, is an inorganic compound that is commonly found in various biological and industrial applications. It is a colorless solid that is highly soluble in water and is known for its role in the formation of bones and teeth in living organisms. This compound is also widely used in the production of fertilizers, food additives, and as a leavening agent in baking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium phosphate monohydrate can be synthesized through several methods, including wet chemical precipitation and sol-gel synthesis. In the wet chemical precipitation method, aqueous solutions of calcium ions (Ca²⁺) and phosphate ions (PO₄³⁻) are mixed under controlled conditions to precipitate this compound . The sol-gel synthesis method involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that can be dried and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting phosphoric acid with calcium carbonate or calcium hydroxide. The reaction is carried out in aqueous solution, and the resulting product is filtered, washed, and dried to obtain the monohydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium phosphate monohydrate undergoes various chemical reactions, including acid-base reactions, precipitation reactions, and phase transformations. It is known to react with strong bases such as sodium hydroxide to form different calcium phosphate phases, including dicalcium phosphate dihydrate and hydroxyapatite .
Common Reagents and Conditions:
Acid-Base Reactions: Reacts with strong acids like hydrochloric acid to form soluble calcium chloride and phosphoric acid.
Precipitation Reactions: Involves mixing calcium and phosphate ion solutions under controlled pH conditions to precipitate the compound.
Phase Transformations: Undergoes phase changes when subjected to different pH levels and temperatures, forming various calcium phosphate phases.
Major Products Formed:
- Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)
- Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂)
Wissenschaftliche Forschungsanwendungen
Calcium phosphate monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of other calcium phosphate compounds.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Plays a crucial role in the study of biomineralization processes.
- Used in the development of biomaterials for bone and dental tissue engineering .
Medicine:
- Employed in the formulation of bone graft materials and dental cements.
- Used as a dietary supplement to provide calcium and phosphate ions for bone health .
Industry:
- Widely used in the production of fertilizers to provide essential nutrients for plant growth.
- Acts as a leavening agent in the baking industry .
Wirkmechanismus
The mechanism of action of calcium phosphate monohydrate involves the release of calcium and phosphate ions in aqueous environments. These ions play a vital role in various physiological processes, including bone mineralization and maintenance of bone homeostasis . In medical applications, the compound supports the remineralization of teeth and bones by providing a source of essential ions .
Vergleich Mit ähnlichen Verbindungen
- Monocalcium Phosphate Anhydrous (Ca(H₂PO₄)₂): Similar in composition but lacks the water molecule.
- Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O): Less acidic and less soluble in water compared to the monohydrate form.
- Tricalcium Phosphate (Ca₃(PO₄)₂): Has a higher calcium-to-phosphate ratio and is used in different applications such as bone grafts and dental materials .
Uniqueness: Calcium phosphate monohydrate is unique due to its high solubility in water and its ability to release calcium and phosphate ions readily. This makes it particularly useful in applications requiring rapid ion release, such as in fertilizers and dietary supplements .
Eigenschaften
IUPAC Name |
tricalcium;diphosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ca.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNBUJAEBQLLKU-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca3H2O9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)









